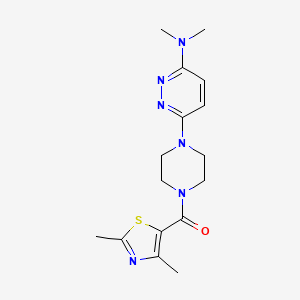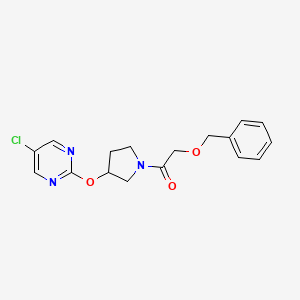
(3-hydroxy-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a hydroxy group and an acetic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-hydroxy-1H-pyrazol-4-yl)acetic acid typically involves the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications .
化学反応の分析
Types of Reactions: (3-Hydroxy-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazole compounds .
科学的研究の応用
(3-Hydroxy-1H-pyrazol-4-yl)acetic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-hydroxy-1H-pyrazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in its reactivity and binding affinity to biological targets. The compound can modulate enzyme activities and receptor interactions, leading to its observed biological effects .
類似化合物との比較
- (3-Hydroxy-1H-pyrazol-5-yl)acetic acid
- (3-Hydroxy-1H-pyrazol-4-yl)propionic acid
- (3-Hydroxy-1H-pyrazol-4-yl)butyric acid
Comparison: Compared to its analogs, (3-hydroxy-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the acetic acid moiety enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
特性
IUPAC Name |
2-(3-oxo-1,2-dihydropyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-4(9)1-3-2-6-7-5(3)10/h2H,1H2,(H,8,9)(H2,6,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFCCZLIZRQRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-99-3 |
Source


|
| Record name | 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B2802971.png)
![4-(N,N-diallylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2802973.png)
![N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2802974.png)
![(2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2802976.png)


![2-chloro-7-(2-fluorophenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2802980.png)
![3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B2802982.png)
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)


![Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2802992.png)

